synthetic peptide alpha27-50
Description
Properties
CAS No. |
134998-69-9 |
|---|---|
Molecular Formula |
C5H4N4O2 |
Synonyms |
synthetic peptide alpha27-50 |
Origin of Product |
United States |
Advanced Methodologies for Synthetic Peptide Alpha27 50 Investigations
Solid-Phase Peptide Synthesis (SPPS) Optimization for Complex Peptide Structures
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing synthetic peptides like alpha27-50. bachem.com This method involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. bachem.com
Challenges in Lengthy Peptide Synthesis for Research Applications
The synthesis of peptides, particularly those with more than 30 to 50 amino acids, presents several challenges that can impact the final yield and purity. mblintl.comnih.govproteogenix.science For a peptide like alpha27-50, which has a 24-amino acid sequence, these challenges are still relevant. smolecule.com
Key difficulties include:
Incomplete Reactions: Each coupling and deprotection step must be highly efficient to ensure the correct sequence is assembled. Incomplete reactions can lead to the formation of deletion sequences, which are difficult to separate from the target peptide. mblintl.com
Aggregation: Hydrophobic amino acids within the peptide sequence can cause the growing chains to aggregate on the solid support, hindering further reactions. mblintl.com
Secondary Structure Formation: The peptide chain can fold into secondary structures on the resin, making reactive sites inaccessible. mblintl.com
Solubility Issues: Longer peptides can have poor solubility, making them difficult to handle and purify after cleavage from the resin. proteogenix.scienceqyaobio.com
Strategies for Enhanced Purity and Yield in Research-Scale Production
To overcome the challenges of peptide synthesis, several strategies are employed to enhance the purity and yield of peptides like alpha27-50 for research applications. nih.govqyaobio.com
| Strategy | Description | Benefit |
| Optimized Coupling Reagents | Utilizing highly efficient coupling reagents, such as those based on benzotriazole (B28993) derivatives (e.g., HATU, HCTU), promotes rapid and complete amide bond formation. proteogenix.science | Reduces the likelihood of incomplete reactions and side product formation. proteogenix.science |
| Microwave-Assisted SPPS | Applying microwave energy can accelerate coupling and deprotection steps, reducing overall synthesis time and potentially improving yields by overcoming aggregation. nih.gov | Increased reaction speed and efficiency. nih.gov |
| Chaotropic Salt Additives | The inclusion of "magic mixtures" or chaotropic salts can disrupt secondary structures and prevent aggregation of the growing peptide chains on the resin. qyaobio.com | Improved solvation and reaction accessibility. qyaobio.com |
| High-Swelling Resins | Using resins with high swelling capacity provides a more accessible environment for the growing peptide chains, reducing steric hindrance and improving reaction kinetics. qyaobio.com | Enhanced reaction efficiency and reduced aggregation. qyaobio.com |
| Fragment Condensation | For very long peptides, synthesizing smaller fragments separately and then ligating them together can be more efficient than a single linear synthesis. mblintl.comqyaobio.com | Circumvents the cumulative yield losses associated with lengthy stepwise synthesis. qyaobio.com |
Incorporation of Non-Canonical Amino Acids and Site-Specific Modifications for Functional Probes
The versatility of chemical peptide synthesis allows for the precise incorporation of non-canonical amino acids (ncAAs) and other modifications at specific sites within the peptide sequence. nih.govfrontiersin.org This capability is invaluable for creating functional probes to study peptide structure and interactions.
In the case of synthetic peptide alpha27-50, a significant modification from its native fibrinogen sequence is the substitution of cysteine residues at positions 28, 36, 45, and 49 with alanine (B10760859). smolecule.com This is done to prevent the formation of disulfide bonds, which would complicate structural studies. smolecule.com
Further modifications can be introduced to create functional probes:
Fluorescent Labeling: Attaching fluorescent dyes to the peptide allows for its detection and localization in biological systems. jpt.com
Isotope Labeling: Incorporating stable isotopes (e.g., ¹³C, ¹⁵N) facilitates structural analysis by NMR spectroscopy. thermofisher.com
Photoreactive Groups: Introducing photoreactive ncAAs enables the study of peptide-protein interactions through photocrosslinking experiments. researchgate.net
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can improve the solubility and stability of the peptide. mblintl.com
These modifications provide powerful tools to investigate the biological functions and structural properties of this compound. jpt.comthermofisher.com
Structural Elucidation Techniques for Conformation Analysis of this compound
Determining the three-dimensional structure of this compound is crucial for understanding its function. Several high-resolution techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of peptides in solution, which often mimics their physiological environment. uzh.chspringernature.com Studies on this compound have utilized NMR to gain insights into its conformational preferences. smolecule.com
Analysis of NMR data, including chemical shifts and Nuclear Overhauser Effect (NOE) patterns, has shown that this compound adopts a partially structured conformation in solution. smolecule.com Specific regions of the peptide exhibit a tendency to form defined secondary structural elements. smolecule.com These structural features are believed to be important for its interaction with thrombin. smolecule.com
| NMR Parameter | Information Gained |
| Chemical Shifts | Provides information about the local electronic environment of each nucleus, which is sensitive to the peptide's secondary structure. springernature.com |
| Nuclear Overhauser Effect (NOE) | Reveals through-space proximities between protons, allowing for the determination of the peptide's three-dimensional fold. uzh.ch |
| Scalar Couplings (J-couplings) | Provides information about dihedral angles within the peptide backbone, further defining its conformation. ias.ac.in |
X-ray Crystallography for High-Resolution Structural Determination
X-ray crystallography is the gold standard for obtaining high-resolution, atomic-level three-dimensional structures of molecules, including peptides. nih.govusask.ca The process involves crystallizing the purified peptide and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. nih.gov
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
Circular Dichroism (CD) spectroscopy is a important technique for analyzing the secondary structure of peptides like alpha27-50. smolecule.comwikipedia.org This method measures the differential absorption of left and right circularly polarized light, providing insights into the peptide's conformational state. smolecule.com
Studies using CD spectroscopy on the this compound have shown that it exists as a mixture of different secondary structural elements. smolecule.com The resulting spectra typically display features indicative of α-helices, β-sheets, and random coils. smolecule.com Quantitative analysis of this data allows for the estimation of the percentage of each of these structures within the peptide. smolecule.com Environmental conditions such as pH, temperature, and the solvent used can influence the CD spectrum, indicating that the secondary structure of alpha27-50 is sensitive to its surroundings. smolecule.com
Advanced Spectroscopic Methods for Conformational Dynamics (e.g., Fluorescence Spectroscopy, Infrared Spectroscopy)
To gain a deeper understanding of the conformational dynamics of this compound, advanced spectroscopic techniques such as fluorescence and infrared spectroscopy are employed. nih.govnih.gov These methods provide detailed information about the peptide's structure and how it changes over time. nih.govunito.it
Fluorescence Spectroscopy is particularly useful for studying the local environment of specific amino acid residues within the peptide. By incorporating fluorescent probes or utilizing the intrinsic fluorescence of aromatic amino acids like tryptophan, researchers can monitor changes in the peptide's conformation. unito.itmdpi.com These changes can be induced by interactions with other molecules or alterations in the surrounding environment. mdpi.com
Infrared (IR) Spectroscopy provides information about the peptide's secondary structure by analyzing the vibrational frequencies of its amide bonds. mdpi.compsu.edu The amide I and amide II bands in the IR spectrum are particularly sensitive to the peptide's backbone conformation. nih.gov For instance, the position and shape of the amide I band can distinguish between α-helical, β-sheet, and random coil structures. nih.gov By observing shifts in these bands, researchers can track conformational transitions of the peptide. nih.gov
Together, these advanced spectroscopic methods offer a comprehensive view of the conformational landscape of this compound, revealing a dynamic structure that is crucial for its biological activities.
In Vitro Experimental Models for Functional Assessment of this compound
To understand the biological role of this compound, various in vitro experimental models are utilized. These models allow for the detailed investigation of the peptide's function at the cellular and molecular level.
Cell-Based Assays for Studying Cellular Responses and Pathways
Cell-based assays are essential for investigating how this compound affects cellular processes. revvity.co.jpeuropa.eu These assays involve treating cultured cells with the peptide and observing the subsequent cellular responses. nih.govnih.gov Researchers can measure a wide range of parameters, including cell proliferation, apoptosis (programmed cell death), and changes in gene expression. d-nb.info
By employing specific cell lines, such as endothelial cells or platelets, the peptide's effects on particular cell types involved in physiological processes like blood coagulation can be studied. These experiments can help to identify the signaling pathways that are modulated by the peptide. gla.ac.uk For example, by analyzing changes in the phosphorylation state of key signaling proteins after peptide treatment, the intracellular cascades activated by alpha27-50 can be mapped out.
Membrane Interaction Studies in Model Systems (e.g., Liposomes, Planar Lipid Bilayers)
The interaction of this compound with biological membranes is a critical aspect of its function. Model membrane systems, such as liposomes and planar lipid bilayers, are used to study these interactions in a controlled environment. mdpi.comnih.gov
Liposomes are small, spherical vesicles composed of a lipid bilayer that mimics the structure of a cell membrane. nih.govmdpi.com By incorporating the peptide with liposomes of varying lipid compositions, researchers can investigate the peptide's ability to bind to and insert into the membrane. nih.govmdpi.com Techniques like fluorescence spectroscopy can be used to monitor the peptide's interaction with the lipid bilayer, and leakage assays can determine if the peptide disrupts the membrane's integrity. nih.gov
Planar lipid bilayers provide a flat, stable membrane platform for more detailed biophysical studies. mpg.de These systems allow for precise measurements of the peptide's influence on membrane properties, such as its electrical capacitance and conductance.
Receptor Binding Assays and Kinetics (e.g., Radioligand Binding, Scintillation Proximity Assays)
To identify and characterize the cellular receptors that this compound interacts with, receptor binding assays are employed. nih.govrevvity.com These assays are crucial for understanding the peptide's mechanism of action at the molecular level. nih.gov
Radioligand binding assays are a classic method used to study receptor-ligand interactions. sigmaaldrich.com In this technique, a radioactive version of the peptide (the radioligand) is incubated with cells or cell membranes that express the receptor of interest. nih.gov By measuring the amount of radioactivity bound to the cells, the affinity (Kd) and the number of binding sites (Bmax) for the peptide can be determined. sigmaaldrich.com
Scintillation Proximity Assays (SPA) offer a more advanced, homogeneous alternative to traditional radioligand binding assays. nih.govrevvity.com In an SPA, the receptor is immobilized on scintillant-containing beads. wikipedia.org When a radiolabeled peptide binds to the receptor, it comes into close proximity with the scintillant, causing light to be emitted. wikipedia.orgrevvity.com This light signal is then detected, providing a measure of the binding interaction. wikipedia.org SPA technology is well-suited for high-throughput screening to identify compounds that can compete with the peptide for receptor binding. nih.govrevvity.com
The data obtained from these binding assays provide critical information about the specificity and kinetics of the interaction between this compound and its cellular targets.
Enzyme Activity Modulation Assays (e.g., ACE Inhibition Assays)
This compound may exert its biological effects by modulating the activity of specific enzymes. Enzyme activity assays are therefore performed to investigate whether the peptide can act as an inhibitor or an activator of enzymes relevant to its proposed function. nih.govnih.gov
For example, given the peptide's origin from fibrinogen and its involvement in the coagulation cascade, its effect on enzymes like thrombin or angiotensin-converting enzyme (ACE) could be investigated. An ACE inhibition assay , for instance, would measure the rate of substrate conversion by ACE in the presence and absence of the this compound. A decrease in the rate of product formation would indicate that the peptide is an inhibitor of the enzyme.
These assays are typically performed using purified enzymes and synthetic substrates that produce a colorimetric or fluorescent signal upon cleavage. d-nb.info By measuring the change in signal over time, the enzyme's activity can be quantified, and the inhibitory or activatory potential of the peptide can be determined.
Protein and Nucleic Acid Interaction Profiling
The biological function of this compound is intrinsically linked to its ability to interact with other macromolecules. Understanding these interactions is crucial for elucidating its mechanism of action. A suite of advanced biophysical and biochemical techniques is employed to characterize the binding partners of the peptide, quantify the energetics of these interactions, and identify the specific molecules it targets within a complex biological milieu. These methodologies provide a detailed picture of the peptide's interaction profile, focusing primarily on its well-documented association with proteins like thrombin.
Quantitative Interaction Analysis (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
Quantitative analysis of molecular interactions is fundamental to understanding the affinity and thermodynamics that govern the formation of a peptide-protein complex. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most powerful label-free techniques for this purpose. news-medical.netharvard.edufrontiersin.org
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. researchgate.net In a typical ITC experiment, a solution of the this compound would be titrated into a sample cell containing its binding partner, such as thrombin. protocols.io The resulting heat changes are measured, allowing for the direct determination of the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. harvard.edu This provides a complete thermodynamic profile of the binding event, offering insights into the forces driving the interaction. While specific ITC thermograms for the alpha27-50-thrombin interaction are not widely published, inhibition assays have provided quantitative data on its binding.
Surface Plasmon Resonance (SPR) is another real-time, label-free method used to study biomolecular interactions. mdpi.com In an SPR experiment, one molecule (e.g., the target protein, thrombin) is immobilized on a sensor chip, and the peptide is flowed over the surface. frontiersin.orgportlandpress.com Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass. frontiersin.org This allows for the determination of association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated. researchgate.net This technique is highly sensitive and can be used to screen for binding partners and characterize the kinetics of an interaction. diva-portal.org
While direct ITC or SPR data for this compound is not extensively detailed in publicly available literature, studies have quantified its interaction with thrombin through inhibition assays. The peptide acts as a competitive inhibitor of thrombin's cleavage of fibrinogen, indicating that it binds to a site that prevents the natural substrate from docking effectively. nih.gov
| Parameter | Value | Method | Significance |
|---|---|---|---|
| Inhibition Constant (K_i) | 190-400 µM | Enzyme Inhibition Assay | Measures the concentration of the peptide required to reduce the enzyme activity of thrombin by half, indicating moderate binding affinity. nih.gov |
| Inhibition Type | Competitive | Enzyme Kinetics | The peptide competes with fibrinogen for binding to thrombin, suggesting it interacts at or near the substrate-binding site (exosite) but not the active site. nih.govnih.gov |
Affinity Chromatography and Pull-Down Assays for Target Identification
Identifying the specific binding partners of a peptide from a complex mixture like a cell lysate is a critical step in functional characterization. Affinity chromatography and pull-down assays are cornerstone techniques for this purpose. thermofisher.comnih.govbio-rad.com
Affinity Chromatography utilizes the specific binding affinity of a "bait" molecule to capture its "prey." nih.gov Research has successfully employed this method for this compound. In these experiments, the peptide was covalently attached to a solid support matrix (Sepharose beads) to create an affinity column. nih.gov When a solution containing active site-inhibited thrombin was passed through the column at low ionic strength, the thrombin protein was captured by the immobilized peptide. The bound thrombin could then be eluted by increasing the salt concentration, which disrupts the electrostatic interactions holding the complex together. nih.gov This experiment unequivocally demonstrated a direct physical interaction between this compound and thrombin.
Pull-Down Assays operate on a similar principle to affinity chromatography but are often performed on a smaller scale. sigmaaldrich.comresearchgate.net In a typical pull-down assay, a tagged version of the bait peptide (e.g., biotinylated alpha27-50) is incubated with a protein source, such as a cell lysate. nih.gov The peptide and any proteins bound to it are then "pulled down" from the solution using beads coated with a substance that has a high affinity for the tag (e.g., streptavidin-coated beads for a biotin (B1667282) tag). diva-portal.org After washing away non-specific binders, the captured proteins are eluted and identified, typically using techniques like SDS-PAGE and mass spectrometry. sigmaaldrich.com While specific pull-down experiments for alpha27-50 are not detailed in the literature, the success of affinity chromatography strongly suggests this method would be effective in identifying thrombin as its primary interaction partner.
| Step | Description | Purpose |
|---|---|---|
| 1. Bait Preparation | Synthesize alpha27-50 with a biotin tag at the N- or C-terminus. | Allows for specific capture of the peptide and its binding partners. |
| 2. Incubation | Incubate the biotinylated peptide with a cell lysate (e.g., from platelets or plasma). | To allow the formation of peptide-protein complexes. thermofisher.com |
| 3. Capture | Add streptavidin-coated magnetic beads to the mixture. | The high-affinity streptavidin-biotin interaction captures the bait peptide and any bound prey proteins. diva-portal.org |
| 4. Washing | Wash the beads several times with a buffer to remove non-specifically bound proteins. | Increases the purity of the identified interactors. researchgate.net |
| 5. Elution | Elute the bound proteins from the beads using a stringent buffer (e.g., containing high salt or a denaturing agent). | Releases the captured proteins for analysis. |
| 6. Analysis | Separate the eluted proteins by SDS-PAGE and identify them by mass spectrometry. | To identify the specific proteins that interact with this compound (e.g., thrombin). |
Electrophoretic Mobility Shift Assays (EMSA) for DNA-Peptide Interactions
The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a widely used technique to study the interactions between proteins and nucleic acids. nih.gov The principle is based on the observation that a protein-DNA or peptide-DNA complex migrates more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free, unbound DNA fragment. bio-protocol.orgnih.gov This results in a "shift" in the position of the DNA band on the gel.
The method is highly sensitive and can be used to:
Qualitatively detect a peptide-DNA interaction. portlandpress.com
Determine the binding affinity and specificity through competition assays. portlandpress.com
Analyze the stoichiometry of the complex. nih.gov
In a typical EMSA protocol, a labeled DNA probe (often with a radioactive or fluorescent tag) containing a putative binding site is incubated with the peptide of interest. nih.govjove.com The resulting mixture is then run on a native gel, and the positions of the free probe and the shifted peptide-DNA complex are visualized.
However, the application of EMSA is contingent on the peptide having an affinity for nucleic acids. The primary biological target identified for this compound is the protein thrombin. nih.govnih.gov It is a segment of the fibrinogen alpha chain, a protein involved in the blood coagulation cascade, and its function is understood in the context of protein-protein interactions. smolecule.com Currently, there is no published evidence to suggest that this compound binds to DNA. Therefore, while EMSA is a powerful tool for investigating peptides that do interact with DNA nih.gov, it is not a standard or documented methodology for probing the known biological function of this compound.
Molecular Mechanisms and Biological Roles of Synthetic Peptide Alpha27 50 in Model Systems
Mechanisms of Action at the Molecular Level
Receptor-Mediated Signaling Pathway Modulation (e.g., G-Protein Coupled Receptors)
Research into the molecular interactions of the synthetic peptide alpha27-50, an analog of human fibrinogen alpha-chain residues 27-50, has primarily focused on its interaction with the serine protease thrombin, a key enzyme in the coagulation cascade. This peptide acts as a competitive inhibitor of thrombin's cleavage of fibrinogen frontiersin.orgnih.gov. The interaction is specific, as the peptide does not inhibit the hydrolysis of small chromogenic substrates by thrombin, indicating that it does not block the enzyme's active site frontiersin.orgnih.gov. This suggests that the this compound binds to a secondary site on thrombin, known as an exosite, which is crucial for the recognition and binding of its natural substrate, fibrinogen.
The binding of this compound to thrombin effectively modulates the signaling pathway of coagulation by preventing the conversion of fibrinogen to fibrin (B1330869), a critical step in clot formation. Studies have shown that this peptide inhibits the clotting of fibrinogen with an inhibition constant (Ki) in the range of 190-400 microM frontiersin.org. By competing with fibrinogen for binding to thrombin, the peptide disrupts the normal physiological signaling that leads to blood coagulation frontiersin.orgnih.gov.
While extensive research has detailed the interaction of this peptide with thrombin, there is currently no publicly available scientific literature detailing the interaction of this compound with G-Protein Coupled Receptors (GPCRs).
Direct Interaction with Intracellular Components (e.g., Proteins, DNA, RNA)
The primary documented direct interaction of this compound at the molecular level is with the protein thrombin. This interaction has been characterized through various biochemical assays, including inhibition assays and affinity chromatography frontiersin.org. The peptide binds directly to thrombin, but it is not a substrate for the enzyme, meaning it is not cleaved upon binding frontiersin.org. This stable binding allows it to function as an effective inhibitor.
Studies using fusion proteins and synthetic peptide analogs have helped to identify specific amino acid residues within the alpha 27-50 region of fibrinogen that are important for this interaction. For instance, substitutions of certain amino acids in this region were found to be crucial for thrombin binding, but not for the catalytic activity of the enzyme nih.gov. This further supports the model of the peptide binding to a non-catalytic site on thrombin.
There is no available research in the public domain that describes the direct interaction of this compound with intracellular components such as DNA or RNA.
Membrane Permeabilization and Intracellular Translocation
There is no scientific literature available that describes studies on the membrane permeabilization or intracellular translocation of the this compound.
Influence on Cellular Processes in Experimental Models
Regulation of Gene Expression and Protein Synthesis
There is no available scientific evidence to suggest that the this compound regulates gene expression or protein synthesis.
Modulation of Cellular Signaling Cascades (e.g., MAPK Pathways, Calcium-Dependent Pathways)
There is no information in the available scientific literature regarding the modulation of cellular signaling cascades, such as the MAPK pathways or calcium-dependent pathways, by the this compound.
Research Findings on this compound and Thrombin Interaction
| Parameter | Finding | Reference |
| Target Protein | Thrombin | frontiersin.orgnih.gov |
| Mechanism of Action | Competitive inhibitor of fibrinogen cleavage | frontiersin.orgnih.gov |
| Binding Site | Does not block the active site; likely an exosite | frontiersin.orgnih.gov |
| Inhibition Constant (Ki) | 190-400 microM for fibrinogen clotting | frontiersin.org |
| Substrate Behavior | Binds to thrombin but is not cleaved | frontiersin.org |
Based on the conducted research, information specifically detailing the molecular mechanisms and biological roles of a compound named “this compound” in the requested contexts is not available.
Searches for "this compound" and its potential effects on cellular energetics, metabolism, apoptosis, autophagy, and its role in in-vivo non-human models did not yield specific research findings. One study identified a "synthetic peptide alpha 27-50 analog" derived from human fibrinogen. This peptide, with the sequence AAKDSDWPFAS-DEDWNYKAPSGAR, was found to be an inhibitor of thrombin, a key enzyme in blood coagulation. nih.gov The study confirmed that this peptide binds to thrombin and inhibits the clotting of fibrinogen, but it does not block the enzyme's active site. nih.gov
However, the available literature does not extend to the specific biological roles and mechanisms outlined in the query. There is no information regarding this peptide's impact on cellular energy, its influence on cellular fate mechanisms like apoptosis or autophagy, or any assessments of its physiological responses, systemic effects, or distribution in animal models.
Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection of the requested article.
Structure Activity Relationship Sar Investigations of Synthetic Peptide Alpha27 50
Design and Synthesis of Peptide Analogues with Targeted Modifications
The design and synthesis of analogues of the alpha27-50 peptide have been a key strategy to probe its interaction with thrombin. These efforts involve systematic modifications to the peptide's structure to identify key residues and conformations essential for its biological function.
A primary synthetic analogue of the fibrinogen α chain (residues 27-50) was designed with the sequence AAKDSDWPFAS-DEDWNYKAPSGAR. In this analogue, the native cysteine residues at positions 28, 36, 45, and 49 were replaced by alanine (B10760859) nih.gov. This modification was implemented to simplify synthesis and avoid potential complications from disulfide bond formation, while creating a tool to study the region's binding contribution. This peptide was found to be a competitive inhibitor of thrombin-catalyzed fibrinogen clotting, with an inhibition constant (Ki) of 190-400 µM, confirming that this sequence contains a key binding motif for thrombin nih.gov.
Further studies involving fusion proteins containing the fibrinogen Aα residues 1-50 have explored specific substitutions within the 33-41 region. These investigations revealed that certain residues are critical for binding to thrombin's anion-binding exosite I nih.govpnas.org.
Table 1: Effect of Amino Acid Substitutions on Thrombin Interaction
| Original Residue | Substitution | Position | Effect on Thrombin Binding | Reference |
|---|---|---|---|---|
| Phe | Leu | 35 | Substantially increased Ki (weaker binding) | nih.gov |
| Asp | Gly | 40 | Substantially increased Ki (weaker binding) | nih.gov |
Data derived from studies on fusion proteins and synthetic peptide analogues.
While truncation is a common strategy for developing smaller, potentially more drug-like peptide leads, specific truncation studies for the synthetic peptide alpha27-50 have not been detailed in the available research. Such studies would involve systematically shortening the peptide from the N- or C-terminus to identify the minimal sequence required for thrombin binding nih.govdoi.org.
There is currently no specific information available in the scientific literature regarding the application of cyclization or stapling strategies to the this compound. These techniques are generally employed to lock a peptide into a specific bioactive conformation, often an α-helix, which can enhance binding affinity, stability, and cell permeability sb-peptide.comnovoprolabs.comcam.ac.uk. Application of such strategies to the alpha27-50 peptide would be a logical next step in its development as a potential therapeutic agent.
Specific chemical modifications such as N-terminal acetylation, C-terminal amidation, phosphorylation, or lipidation have not been reported for the this compound. These modifications are typically used to improve a peptide's pharmacokinetic properties. For instance, amidation and acetylation can increase stability against exopeptidases, while lipidation can enhance membrane interaction and prolong half-life benthamscience.combachem.com. Investigating these modifications could yield analogues with improved stability and efficacy.
Computational Approaches in Synthetic Peptide Alpha27 50 Research
De Novo Peptide Design and Library Generation
De novo peptide design involves the creation of novel peptide sequences with desired structures and functions without relying on existing natural templates. This approach is instrumental in developing potent and specific enzyme inhibitors, such as those targeting thrombin. The design process for peptides like the synthetic alpha27-50 analog often begins with the structure of the natural protein-protein interaction it aims to disrupt—in this case, the binding of fibrinogen to thrombin.
Computational tools are used to generate vast libraries of peptide sequences. These libraries can be systematically screened in silico to identify candidates with high predicted affinity and specificity for the target. For instance, designing inhibitors for thrombin involves creating peptides that can effectively bind to its active site or to allosteric sites known as exosites, which are crucial for substrate recognition. ashpublications.orgnih.gov The design of the alpha27-50 analog itself involved a rational modification of the native fibrinogen sequence, replacing cysteine residues to prevent disulfide bond formation while aiming to retain the essential binding characteristics.
The generation of peptide libraries for thrombin inhibition might involve variations of the native fibrinogen Aα chain sequence. Key residues identified as critical for binding can be kept constant, while surrounding amino acids are systematically mutated to explore the effects on binding affinity and selectivity.
| Design Strategy | Objective | Computational Tools Used | Key Considerations |
| Structure-Based Design | To create peptides that fit precisely into the target's binding pocket (e.g., thrombin's exosite I). | Molecular modeling software, docking programs. | High-resolution structure of the target protein is required. |
| Library Generation | To explore a vast sequence space for novel inhibitors. | Peptide library generation software, virtual screening platforms. | Diversity of the library and efficiency of the screening process. |
| Peptide Mimicry | To replicate the binding motif of a natural ligand (e.g., fibrinogen). | Sequence alignment tools, structural superposition software. | Identifying the minimal functional sequence from the native protein. |
Molecular Docking and Binding Free Energy Calculations for Protein-Peptide Complexes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For the synthetic peptide alpha27-50, docking simulations are crucial for understanding how it interacts with thrombin at an atomic level.
Prediction of Binding Modes and Interaction Interfaces
Studies on the interaction between thrombin and fibrinogen have revealed that the Aα chain binds to a region on thrombin known as exosite I. ashpublications.org Molecular docking simulations can model the binding of the alpha27-50 peptide into this exosite. These simulations predict the specific binding pose of the peptide and identify the key amino acid residues involved in the interaction.
The docking process typically involves treating the peptide as a flexible ligand and the protein receptor (thrombin) as either rigid or partially flexible. The algorithm then samples numerous possible conformations and orientations of the peptide within the binding site, scoring them based on a force field. The resulting models show which parts of the peptide are in close contact with the protein, highlighting critical hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the complex. For example, docking studies might reveal that specific residues within the alpha27-50 sequence, such as aromatic or charged amino acids, form crucial contacts with complementary pockets within thrombin's exosite I. rcsb.orgnih.gov
Analysis of Ligand-Receptor Selectivity
Thrombin is involved in multiple processes in the coagulation cascade, interacting with various substrates and inhibitors. Therefore, the selectivity of an inhibitory peptide like alpha27-50 is critical. Computational methods can be used to analyze why this peptide binds preferentially to thrombin over other similar proteases.
This is often achieved by performing comparative docking studies against a panel of related proteins. The predicted binding energies for the target (thrombin) versus off-target proteins can provide a measure of selectivity. A peptide that shows a significantly lower (more favorable) binding energy for thrombin is predicted to be more selective.
Furthermore, binding free energy calculations offer a more quantitative prediction of binding affinity. aps.orgnsf.gov Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the docked poses to estimate the free energy of binding. These calculations consider enthalpic contributions from molecular mechanics energies and entropic contributions related to solvation, providing a more accurate picture of the binding thermodynamics. nih.gov
| Computational Method | Information Provided | Application to Alpha27-50 |
| Molecular Docking | Predicts binding pose and identifies key interacting residues. | Elucidating how the peptide binds to thrombin's exosite I. frontiersin.org |
| MM/GBSA | Estimates the binding free energy of the protein-peptide complex. | Quantifying the binding affinity of alpha27-50 to thrombin. |
| Comparative Docking | Assesses binding to target versus off-target proteins. | Evaluating the selectivity of the peptide for thrombin over other proteases. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While molecular docking provides a static picture of the protein-peptide interaction, molecular dynamics (MD) simulations offer insights into the dynamic nature of the complex over time. nih.govplos.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the conformational changes and flexibility of the peptide and the protein.
Conformational Ensemble Analysis
A single static structure does not fully represent a peptide in solution, which often exists as an ensemble of different conformations. nih.gov MD simulations can generate a trajectory of the peptide's motion, revealing the range of conformations it can adopt. For the alpha27-50 peptide, both in its free state and when bound to thrombin, conformational analysis of the MD trajectory can identify the most populated and functionally relevant structures. acs.org
This analysis helps to understand the peptide's intrinsic flexibility and whether it undergoes a conformational change upon binding to thrombin—a process known as induced fit. The fibrinogen molecule itself is known to be highly flexible, and this dynamism is believed to play a role in its various interactions. nih.gov MD simulations suggest that regions of the fibrinogen coiled-coil domain can undergo significant bending motions, which could influence the accessibility of binding sites like the alpha27-50 region. plos.org
Solvent Accessibility and Hydrogen Bonding Networks
The interaction between a peptide and its protein target is highly influenced by the surrounding solvent (water). MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of their role in the binding interface. The solvent-accessible surface area (SASA) is a measure of how much of a molecule's surface is exposed to the solvent. nih.govnih.gov A decrease in SASA upon binding indicates that the peptide and protein have formed a tight interface, burying parts of their surfaces from the water.
Analysis of the MD trajectory can also reveal the stability and dynamics of the hydrogen bond network at the protein-peptide interface. Hydrogen bonds are crucial for the specificity and stability of binding. By tracking the formation and breaking of hydrogen bonds over the course of the simulation, researchers can identify the most persistent and important interactions that anchor the alpha27-50 peptide to thrombin. nih.gov
Impact of Environmental Conditions on Peptide Structure and Dynamics
Molecular dynamics (MD) simulations are a cornerstone for understanding how a peptide like alpha27-50 behaves in different environments. bonvinlab.org These simulations can model the peptide at an atomic level, providing insights into its conformational dynamics over time. bonvinlab.org By altering parameters within the simulation, researchers can observe how environmental factors influence the peptide's structure and stability.
Key environmental conditions and their effects include:
Solvent Effects : The surrounding solvent is a critical factor. MD simulations often include explicit water molecules to accurately model the solvent effect on peptide folding and conformation. nih.gov Including the average solvent effect in potential functions can simplify calculations and allow for long-duration simulations to observe phenomena like helix-coil equilibrium. nih.gov
Temperature : Simulations are typically run at specific temperatures to mimic physiological or experimental conditions. nih.govnih.gov Temperature can be increased or decreased in simulations to study thermal stability, unfolding, and the flexibility of different peptide regions. mdpi.commdpi.com For example, a heating phase might be simulated to increase the temperature from 0 to 300 K to observe conformational changes. mdpi.com
Pressure : To closely resemble experimental conditions, simulations are often conducted under a constant pressure, typically by coupling a barostat to the system which adjusts the simulation box volume. bonvinlab.orgmdpi.com
These simulations provide data on structural metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), which quantify the stability and flexibility of the peptide structure, respectively. mdpi.commdpi.com For instance, a stable RMSD profile over a 50-nanosecond simulation suggests the peptide has reached an equilibrium conformation under the specified conditions. bonvinlab.orgmdpi.com
| Environmental Factor | Impact on Peptide Structure & Dynamics | Typical Simulation Approach |
|---|---|---|
| Temperature | Affects kinetic energy, flexibility, and folding/unfolding pathways. Higher temperatures can lead to denaturation. | Simulations run at constant temperature (e.g., 323 K) using a thermostat (e.g., Langevin thermostat) to control system temperature. nih.govmdpi.com |
| Solvent (Water) | Mediates hydrophobic interactions and hydrogen bonding, crucial for correct folding and maintaining native conformation. | Explicit water models are used, or average solvent effects are included in potential functions to simplify calculations. nih.gov |
| pH / Ionic Strength | Determines the protonation state of acidic and basic residues, influencing electrostatic interactions and overall charge. | Assigning appropriate protonation states to residues; adding counter-ions (e.g., Cl-) to neutralize the system. mdpi.com |
| Pressure | Maintains realistic density and volume, resembling experimental conditions. | Simulations run in an NPT ensemble (constant Number of particles, Pressure, Temperature) using a barostat. bonvinlab.orgmdpi.com |
Machine Learning and Artificial Intelligence Applications in Peptide Research
Ensemble machine learning methods, such as super learning, can combine various models to improve predictive performance. nih.gov The integration of AI has marked a new era of sophisticated algorithms in biomedicine, significantly impacting drug discovery and protein engineering. nih.gov
Prediction of Peptide Structure and Function
Advanced deep learning models, such as AlphaFold, have revolutionized protein and peptide structure prediction. nih.govarvojournals.org These models can predict 3D structures with high accuracy, addressing a critical bottleneck in computational drug discovery. nih.gov AI models can also be trained on large datasets of peptides with known functions to predict the activities of new sequences, such as identifying them as anticancer, antiviral, or antimicrobial peptides. frontiersin.org By analyzing sequence patterns and properties, ML algorithms can learn the complex relationships that govern peptide function. nih.gov
In Silico Screening and Prioritization of Peptide Candidates
In silico (computational) screening allows researchers to evaluate vast virtual libraries of peptide candidates without the time and expense of laboratory synthesis and testing. nih.gov This process is essential for narrowing down the immense number of possible peptide sequences to a manageable number of promising candidates. nih.govfrontiersin.org
AI and ML play a critical role in this process. mdpi.com Key applications include:
Virtual Screening : Methods have been developed for large-scale in silico screening of peptides against a specific protein target. nih.gov These methods can significantly reduce the search space for peptide conformations, making the screening process more practical and efficient. nih.gov
Binding Affinity Prediction : AI models can predict the binding affinity and specificity of designed peptides for their target proteins. mdpi.com This allows for the ranking and prioritization of candidates that are most likely to be effective.
Evolutionary Algorithms : Techniques like genetic programming can be used to "evolve" peptide sequences in silico. nih.gov These algorithms start with a set of peptides and iteratively introduce mutations, selecting for sequences with improved predicted scores for a desired function, thereby efficiently exploring the vast sequence space. nih.gov
Bioinformatic Tools for Sequence Analysis and Functional Annotation
A wide array of bioinformatic tools and databases are available to support the analysis of peptide sequences like alpha27-50. These tools are essential for mining genomic data, predicting peptide properties, and annotating potential functions. nih.govnih.gov
Traditional methods like using the BLAST search engine can be difficult for identifying short peptide precursors in genomes. nih.gov Therefore, more specialized tools and databases have been developed.
| Tool/Database | Function | Application in Peptide Research |
|---|---|---|
| Expasy ProtParam | Computes various physicochemical properties from a protein sequence, such as instability index and hydropathicity (GRAVY). arvojournals.org | Used to predict the stability and hydrophobic/hydrophilic nature of a peptide, which are critical for its function and behavior. arvojournals.org |
| Antimicrobial Peptide Database (APD) | A repository of antimicrobial peptides, providing sequence and functional information. mdpi.com | Serves as a source of data for bioinformatic analysis to uncover trends and for training ML models to predict new antimicrobial peptides. mdpi.com |
| MS2PIP | Predicts the intensities of fragment ions in tandem mass spectrometry (MS2) spectra from a peptide sequence. ugent.be | Aids in the identification and characterization of peptides in high-throughput proteomics research. ugent.be |
| PepFuNN | An open-source toolkit for calculating physicochemical properties, performing similarity analysis, clustering, and designing peptide libraries. chemrxiv.org | Facilitates structure-activity relationship (SAR) analysis and the rational design of new peptide analogs. chemrxiv.org |
| BLAST (Basic Local Alignment Search Tool) | Finds regions of similarity between biological sequences. | Can be used to identify homologous peptide precursors, though its effectiveness is sometimes limited for short peptides. nih.gov |
These bioinformatic resources, often used in combination with AI and MD simulations, form a comprehensive computational pipeline for the modern study of synthetic peptides.
Future Directions and Unanswered Questions in Synthetic Peptide Alpha27 50 Research
Integration of Multi-Omics Data for Comprehensive Understanding of Peptide Function
A complete understanding of the biological role of synthetic peptide alpha27-50 cannot be achieved by studying isolated components. The future of this research hinges on the integration of multiple "omics" data layers to build a holistic picture of the peptide's impact on cellular systems. technologynetworks.comforbes.com A multi-omics approach combines genomics, transcriptomics, proteomics, and metabolomics to connect the peptide's presence to a cascade of molecular events, from gene expression changes to metabolic shifts. technologynetworks.comlifebit.ai This strategy is essential for moving from a reductionist viewpoint to a systems-level understanding of the peptide's mechanism of action. mdpi.com
By exposing a biological system to alpha27-50 and subsequently analyzing these different molecular layers, researchers can identify pathways and networks perturbed by the peptide. For instance, transcriptomics (via RNA-seq) can reveal which genes are up- or down-regulated in response to the peptide, while proteomics (via mass spectrometry) can show the corresponding changes in protein expression and post-translational modifications. mdpi.com Metabolomics can then connect these changes to functional outcomes by identifying alterations in cellular metabolism. This integrated analysis is crucial for discovering new biomarkers, identifying therapeutic targets, and fully grasping the peptide's function in a physiological context. technologynetworks.com
Table 1: Potential Insights from a Multi-Omics Approach in Alpha27-50 Research
| Omics Layer | Technology | Potential Insights for Alpha27-50 |
|---|---|---|
| Genomics | Whole Genome Sequencing | Identify genetic factors or predispositions that influence cellular response to alpha27-50. |
| Transcriptomics | RNA-Sequencing | Determine gene expression signatures and regulatory pathways modulated by alpha27-50. |
| Proteomics | Mass Spectrometry | Quantify changes in protein abundance and identify post-translational modifications induced by the peptide. |
| Metabolomics | Mass Spectrometry, NMR | Profile changes in small-molecule metabolites to understand the functional impact on cellular pathways. |
| Integrative Analysis | Bioinformatics Tools | Construct a comprehensive model of the peptide's mechanism of action by linking genomic, transcriptomic, proteomic, and metabolic changes. |
Development of Novel Experimental Probes and Research Tools Utilizing this compound
The synthetic nature of peptide alpha27-50 makes it an ideal scaffold for the development of sophisticated research tools. beilstein-journals.org By chemically modifying the peptide, it can be converted into a probe to investigate complex biological processes with high specificity. nih.govresearchgate.net A primary future direction is the conjugation of alpha27-50 with reporter molecules, such as fluorophores or biotin (B1667282), to create versatile probes for a range of applications. nih.govsigmaaldrich.com
Fluorescently-labeled alpha27-50 can be used to visualize its localization within cells and tissues through techniques like confocal microscopy and near-infrared (NIR) fluorescence imaging. qyaobio.comaltabioscience.com This allows for real-time tracking of the peptide's journey, from cell entry to its interaction with subcellular compartments. altabioscience.com Furthermore, by using a donor-acceptor fluorophore pair in a technique known as Fluorescence Resonance Energy Transfer (FRET), researchers can design probes to study conformational changes or binding events in real-time. sigmaaldrich.comqyaobio.com
Biotinylated alpha27-50 probes are invaluable for identifying and isolating binding partners. nih.gov When introduced into a cell lysate, the biotinylated peptide will bind to its molecular targets. This complex can then be "pulled down" or isolated using streptavidin-coated beads, allowing for the identification of the captured proteins via mass spectrometry. nih.gov These approaches are critical for mapping the protein-protein interaction network of alpha27-50.
Table 2: Common Fluorophores for Developing Alpha27-50 Probes
| Fluorophore | Excitation (nm) | Emission (nm) | Color | Key Features |
|---|---|---|---|---|
| Carboxyfluorescein (FAM) | ~494 | ~518 | Green | Cost-effective, widely used, but prone to photobleaching. altabioscience.com |
| Coumarin | ~343-400 | ~440-500 | Blue | Small size, stable, and exhibits a large Stokes shift. nih.gov |
| Rhodamine | ~550 | ~570 | Red | Bright and photostable, suitable for long-term imaging. |
| Cyanine Dyes (e.g., Cy5) | ~650 | ~670 | Far-Red | Ideal for in vivo imaging due to deep tissue penetration and low background fluorescence. |
Advancements in High-Throughput Screening Methodologies for Peptide-Based Research
High-throughput screening (HTS) is a cornerstone of modern drug discovery and molecular research, enabling the rapid testing of thousands to millions of compounds. nih.gov Future research on alpha27-50 will increasingly rely on advanced HTS platforms to explore its interactions and to discover modified versions with enhanced properties. acs.org These technologies can be applied in two main ways: screening for molecules that interact with alpha27-50 or screening libraries of alpha27-50 variants for improved function.
One powerful technique is phage display, where a library of peptide variants is expressed on the surface of bacteriophages. alpha-lifetech.com This library can be screened against a specific target protein to isolate peptide sequences with high binding affinity. alpha-lifetech.com This approach could be used to screen millions of alpha27-50 analogs to identify those with superior binding characteristics. Another approach is virtual screening, which uses computational methods to predict the binding of peptides from large virtual libraries to a target structure, reducing the time and cost associated with experimental screening. nih.govnih.gov For discovering molecules that bind to alpha27-50, competitive binding assays can be developed where a library of small molecules is tested for its ability to displace a known, fluorescently-labeled ligand from the peptide. drugtargetreview.com
Table 3: Comparison of High-Throughput Screening Platforms for Alpha27-50 Research
| Platform | Principle | Throughput | Key Application for Alpha27-50 |
|---|---|---|---|
| Phage Display | Biological display of peptide libraries on phage surfaces for affinity selection. alpha-lifetech.com | 10⁹ - 10¹¹ variants | Screening for alpha27-50 analogs with enhanced binding affinity to a target. |
| Cell-Based Functional Screening | Testing peptide effects on cellular responses (e.g., reporter gene activation). orbitdiscovery.com | 10⁶ - 10⁷ variants | Identifying alpha27-50 variants that act as agonists or antagonists of a specific cellular pathway. |
| Virtual Screening | Computational docking of virtual peptide libraries to a target protein structure. nih.gov | >10⁸ compounds | In silico identification of potential alpha27-50 analogs or interacting partners before experimental validation. |
| Affinity Selection-Mass Spectrometry (AS-MS) | Affinity capture of binders from a complex library followed by mass spectrometry identification. acs.org | >10⁸ compounds | Rapidly identifying high-affinity binders to alpha27-50 from extremely large synthetic libraries. acs.org |
Exploration of Peptide Engineering Strategies for Enhanced Research Utility
While synthetic peptides like alpha27-50 are valuable research tools, their utility can be limited by factors such as poor stability in biological fluids and suboptimal binding affinity. nih.govnih.gov A major focus of future research will be the application of peptide engineering strategies to overcome these limitations, thereby enhancing the peptide's utility for both in vitro and in vivo studies. proteogenix.scienceresearchgate.net
Key strategies include:
Amino Acid Substitution: Replacing specific amino acids in the alpha27-50 sequence with non-natural or D-amino acids can significantly increase its resistance to degradation by proteases. nih.govresearchgate.net Alanine (B10760859) scanning or similar techniques can identify residues that are critical for function versus those that can be modified to improve stability. nih.gov
Terminal Modifications: Capping the N-terminus with an acetyl group and the C-terminus with an amide group can protect the peptide from exopeptidases, a common degradation pathway. proteogenix.science
Cyclization and Stapling: Constraining the peptide's structure through cyclization (head-to-tail or side-chain linkage) can improve both stability and binding affinity by reducing the entropic penalty of binding. nih.govnih.gov A more advanced technique, "hydrocarbon stapling," involves introducing a chemical brace that locks the peptide into its bioactive α-helical conformation. mdpi.comexplorationpub.combachem.com Stapled peptides often exhibit enhanced proteolytic resistance and improved cell permeability. explorationpub.comnih.gov
These engineering efforts aim to create variants of alpha27-50 that are more robust and potent, making them more effective and reliable research tools. acs.org
Table 4: Peptide Engineering Strategies to Enhance Alpha27-50 Utility
| Strategy | Description | Primary Goal |
|---|---|---|
| D-Amino Acid Substitution | Replacing L-amino acids with their D-isomers. nih.gov | Increase proteolytic stability. |
| N-terminal Acetylation | Addition of an acetyl group to the N-terminus. | Block degradation by aminopeptidases. |
| C-terminal Amidation | Addition of an amide group to the C-terminus. | Block degradation by carboxypeptidases. |
| Peptide Cyclization | Forming a covalent bond to create a cyclic structure. nih.gov | Enhance stability and conformational rigidity. |
| Hydrocarbon Stapling | Introducing an all-hydrocarbon cross-link to stabilize an α-helix. nih.govbachem.com | Increase helicity, stability, and cell permeability. mdpi.com |
Theoretical Challenges and Future Directions in Computational Peptide Modeling
Computational modeling provides invaluable insights into the structure, dynamics, and interactions of peptides at an atomic level. epochjournals.comnih.gov For alpha27-50, future progress in computational research faces several challenges but also holds immense promise for guiding experimental work.
A primary challenge is accurately predicting the three-dimensional structure of peptides, which are often highly flexible and may not adopt a single stable conformation in solution. frontiersin.org While groundbreaking AI tools like AlphaFold have revolutionized protein structure prediction, their accuracy for short, flexible peptides without a stable tertiary structure remains a challenge. nih.govnih.gov Future advancements will need to better model conformational ensembles rather than single static structures. nih.gov
Table 5: Challenges and Future Directions in Computational Modeling of Alpha27-50
| Area | Current Challenge | Future Direction / Unanswered Question |
|---|---|---|
| Structure Prediction | Predicting the structure of short, flexible peptides is difficult for tools like AlphaFold, which were trained on larger proteins. nih.gov | How can AI models be refined to accurately predict conformational ensembles of peptides like alpha27-50? |
| Molecular Dynamics | Standard simulations are often too short to capture biologically relevant events like slow binding or large conformational changes. | Development and application of enhanced sampling methods to explore the full conformational landscape of alpha27-50. |
| Binding Affinity Prediction | Accurately calculating the binding free energy between a flexible peptide and its target is computationally expensive and complex. mdpi.com | Can machine learning models be trained on large datasets to rapidly and accurately predict peptide-protein binding affinities? frontiersin.org |
| Rational Design | The vast sequence space makes it difficult to systematically design novel alpha27-50 variants with improved properties. frontiersin.org | Integration of generative AI models with molecular simulations to "hallucinate" novel peptide sequences with desired stability and affinity. epochjournals.com |
Q & A
Basic: What experimental methodologies are recommended to optimize the synthesis of synthetic peptide alpha27-50?
Answer:
The synthesis of alpha27-50 requires rigorous quality control (QC) protocols. Use high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purity verification (>95% recommended). For critical applications (e.g., cell-based assays), request additional QC metrics like peptide content analysis and trifluoroacetic acid (TFA) removal (<1%) to minimize interference . Consider iterative coupling steps and microwave-assisted synthesis to enhance yield and reduce truncation byproducts .
Basic: How should researchers address solubility challenges when working with this compound?
Answer:
Solubility depends on peptide sequence and formulation. Start with small-scale trials using buffers like phosphate-buffered saline (PBS), ammonium bicarbonate, or acetonitrile/water mixtures. Sonication or gentle heating (37°C) may aid dissolution. If aggregation occurs, add chaotropic agents (e.g., urea) or detergents (e.g., SDS) at non-denaturing concentrations. Document buffer composition and preparation steps to ensure reproducibility .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Combine orthogonal methods:
- HPLC : Assess purity and identify impurities.
- MS : Confirm molecular weight and detect post-translational modifications.
- Amino acid analysis (AAA) : Validate peptide content and composition .
For structural insights, circular dichroism (CD) spectroscopy can evaluate secondary structures under varying pH or solvent conditions.
Advanced: How can batch-to-batch variability in this compound impact experimental outcomes, and how should this be mitigated?
Answer:
Variability in peptide content, salt residues, or impurities can skew dose-response curves in sensitive assays (e.g., IC50 determinations). To mitigate:
- Request batch-specific QC data, including peptide content and residual solvent analysis .
- Normalize peptide concentrations using AAA or UV spectrophotometry.
- Include internal controls across batches to track performance drift .
Advanced: How should researchers resolve contradictions in bioactivity data for this compound across studies?
Answer:
Contradictions often arise from differences in peptide handling, assay conditions, or QC standards. To address:
- Replicate experiments using identical peptide batches and protocols.
- Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cell assays).
- Report detailed metadata, including storage conditions, reconstitution buffers, and QC certificates .
Advanced: What experimental design considerations are critical for studying this compound's specificity in target binding?
Answer:
- Use negative controls : Scrambled-sequence peptides or alanine-scan mutants to rule out non-specific interactions.
- Incorporate competitive binding assays with excess unlabeled peptide.
- Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics .
Advanced: How can researchers ensure reproducibility of this compound in longitudinal studies?
Answer:
- Standardize storage conditions (lyophilized at -80°C; avoid freeze-thaw cycles).
- Validate stability via accelerated degradation studies (e.g., 4°C, 25°C, and 37°C).
- Publish full synthetic protocols, including resin type, cleavage conditions, and purification gradients .
Advanced: What strategies are effective for integrating findings on this compound with existing literature?
Answer:
- Conduct systematic reviews using frameworks like PICO (Population, Intervention, Comparison, Outcome) to align research aims with prior studies .
- Perform meta-analyses to reconcile divergent results, emphasizing variables like peptide conformation or assay sensitivity.
- Use bioinformatics tools (e.g., BLAST, molecular docking) to predict functional motifs and cross-reference with published structures .
Advanced: What are the key challenges in quantifying this compound in complex biological matrices, and how can they be addressed?
Answer:
Matrix effects (e.g., serum proteins) can interfere with quantification. Solutions include:
- Immunoaffinity enrichment : Use antibodies specific to alpha27-50 for pull-down before LC-MS/MS analysis.
- Stable isotope labeling : Spike synthetic heavy-isotope peptides as internal standards for precise quantification .
Advanced: How can collaborative frameworks between academia and regulatory bodies enhance standardization of this compound research?
Answer:
- Adopt guidelines from regulatory agencies (e.g., FDA workshops on complex generics) for QC benchmarks .
- Share precompetitive data on peptide stability and bioactivity via open-access repositories.
- Establish consensus protocols for critical assays (e.g., potency, immunogenicity) through multi-institutional consortia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
